![molecular formula C10H18N4 B1417295 1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane CAS No. 1094317-96-0](/img/structure/B1417295.png)
1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Bioactive Compounds
Research on heterocyclic chemistry, particularly focusing on compounds like diazepines and imidazole derivatives, has shown significant promise in identifying new medicines for diseases with no current remedies, such as certain cancers. These compounds are also being explored for their potential in combating the spread of multiresistant pathogens due to their antibacterial properties (Földesi, Volk, & Milen, 2018).
Biological Activities of 1,4-Diazepines
1,4-Diazepines have been associated with a wide range of biological activities, making them of considerable interest in medicinal chemistry. These activities include antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. The synthesis, reactions, and biological evaluations of these compounds are actively being pursued for potential pharmaceutical applications (Rashid et al., 2019).
Synthetic Approaches and Chemical Inhibitors
Studies on synthetic approaches for creating benzimidazoles, quinoxalines, and benzo[diazepines] from o-phenylenediamines have revealed a variety of methods to synthesize these compounds. These methods highlight the importance of azolylthiazoles and other heterocyclic compounds in developing new drugs with potential biological applications (Ibrahim, 2011).
Environmental Impact and Transformation
Research into the environmental occurrence, fate, and transformation of benzodiazepines in water treatment has revealed the persistence of these compounds in various water sources, including hospital effluent and river water. The study emphasizes the need for advanced water treatment processes to effectively remove such recalcitrant compounds from the environment (Kosjek et al., 2012).
Direcciones Futuras
The future directions for research on “1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane” could include further exploration of its potential as a therapeutic agent, particularly in relation to its activity as a mGluR2 PAM . Additionally, more detailed studies on its synthesis, chemical reactions, and safety profile would be beneficial.
Propiedades
IUPAC Name |
1-[(1-methylimidazol-2-yl)methyl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-13-7-5-12-10(13)9-14-6-2-3-11-4-8-14/h5,7,11H,2-4,6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJXKEGNUNGNOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



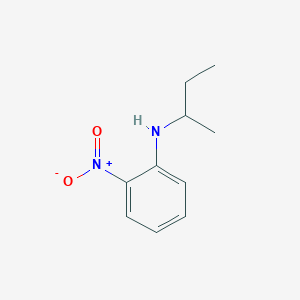
![Methyl 3-[(2-methylpropyl)amino]propanoate](/img/structure/B1417213.png)
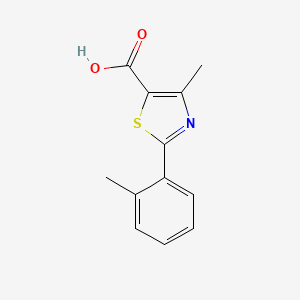
![Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B1417216.png)
![[1-(difluoromethyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1417217.png)
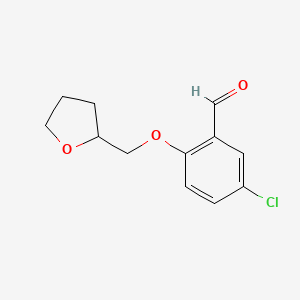
![2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1417220.png)
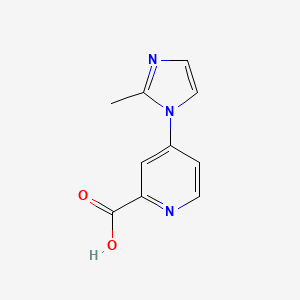
![2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine](/img/structure/B1417226.png)
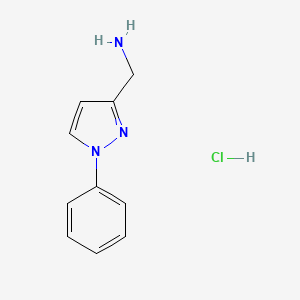
![N-(1-{4-[(2-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine](/img/structure/B1417230.png)
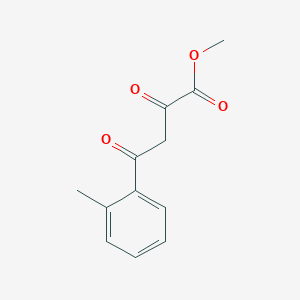
![1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)piperazine dihydrochloride](/img/structure/B1417233.png)
![2-{[1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B1417234.png)